1H-Pyrrole-2-carboxamide, N-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-propyl-1H-pyrrol-2-yl)carbonyl)amino)-1-propyl-

Description

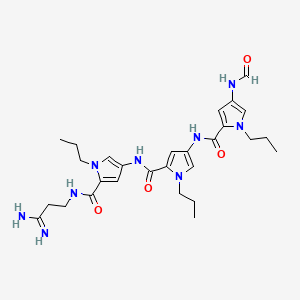

The compound 1H-Pyrrole-2-carboxamide, N-(5-(((3-amino-3-iminopropyl)amino)carbonyl)-1-propyl-1H-pyrrol-3-yl)-4-(((4-(formylamino)-1-propyl-1H-pyrrol-2-yl)carbonyl)amino)-1-propyl- is a polyfunctional pyrrole derivative characterized by:

Properties

CAS No. |

54954-78-8 |

|---|---|

Molecular Formula |

C28H39N9O4 |

Molecular Weight |

565.7 g/mol |

IUPAC Name |

N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-propylpyrrol-3-yl]carbamoyl]-1-propylpyrrol-3-yl]-4-formamido-1-propylpyrrole-2-carboxamide |

InChI |

InChI=1S/C28H39N9O4/c1-4-9-35-15-19(32-18-38)12-23(35)27(40)34-21-14-24(37(17-21)11-6-3)28(41)33-20-13-22(36(16-20)10-5-2)26(39)31-8-7-25(29)30/h12-18H,4-11H2,1-3H3,(H3,29,30)(H,31,39)(H,32,38)(H,33,41)(H,34,40) |

InChI Key |

BUWCRUSFJONIGF-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1C=C(C=C1C(=O)NC2=CN(C(=C2)C(=O)NC3=CN(C(=C3)C(=O)NCCC(=N)N)CCC)CCC)NC=O |

Origin of Product |

United States |

Biological Activity

1H-Pyrrole-2-carboxamide derivatives, particularly those with complex substitutions, have garnered significant attention due to their diverse biological activities. This article delves into the synthesis, mechanisms of action, and biological evaluations of these compounds, particularly focusing on their antibacterial, antiviral, and anticancer properties.

Overview of 1H-Pyrrole-2-carboxamide

1H-Pyrrole-2-carboxamide compounds are characterized by a pyrrole ring structure that is modified with various functional groups. These modifications can significantly influence their biological activity. Recent studies have highlighted their potential as therapeutic agents against various diseases, including tuberculosis and cancer.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 1H-pyrrole-2-carboxamide derivatives typically involves multi-step organic reactions that allow for precise control over the substituents on the pyrrole ring. Structure-activity relationship (SAR) studies have been pivotal in identifying how different substituents affect biological efficacy.

Key Findings from SAR Studies

- Anti-Tuberculosis Activity : A study demonstrated that certain pyrrole-2-carboxamides exhibited potent anti-tuberculosis activity with minimum inhibitory concentrations (MIC) as low as <0.016 μg/mL against Mycobacterium tuberculosis . The presence of bulky groups on the pyrrole ring was found to enhance activity significantly.

- Antibacterial Mechanisms : Pyrrole derivatives have been shown to inhibit bacterial DNA gyrase, a crucial enzyme for bacterial DNA replication. This mechanism underlies their antibacterial properties .

- Antiviral Properties : Some pyrrole derivatives have demonstrated antiviral activities, particularly against viruses like hepatitis A and herpes simplex virus (HSV). For instance, specific compounds exhibited IC50 values in the low micromolar range against these viruses .

Biological Activity Evaluation

The biological evaluation of 1H-pyrrole-2-carboxamide derivatives has been conducted through various in vitro and in vivo studies. The following table summarizes key findings regarding their biological activities:

Case Studies

Several case studies illustrate the potential of these compounds:

- Anti-Tuberculosis Efficacy : In a detailed study, a series of pyrrole-2-carboxamides were synthesized and tested against drug-resistant strains of M. tuberculosis. One compound exhibited comparable efficacy to first-line treatments like isoniazid, highlighting its potential as a new therapeutic option for resistant infections .

- Antiviral Activity : A novel class of pyrrolamide compounds was developed through structure-guided design and was shown to effectively inhibit DNA gyrase, leading to significant antibacterial activity against resistant bacterial strains .

- Anticancer Applications : Research into pyrrole derivatives has also revealed promising anticancer properties. Compounds demonstrated antiproliferative effects on glioma cell lines, suggesting potential for further development as anti-cancer agents .

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that this pyrrole derivative exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines, including leukemia and breast cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Antibacterial Properties

The compound demonstrates notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies have reported minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus, suggesting its potential as a therapeutic agent.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes involved in metabolic pathways critical for bacterial survival.

- Cell Membrane Interaction : The amino groups enhance interaction with bacterial cell membranes, increasing permeability and promoting cell lysis.

- Apoptosis Induction : It can activate apoptotic pathways in cancer cells, disrupting their proliferation.

Case Study 1: Anticancer Efficacy

A study conducted on various cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The compound was found to activate caspases, which are crucial for the apoptotic process.

Case Study 2: Antibacterial Activity

In vitro tests showed that the compound effectively inhibited the growth of Escherichia coli and Staphylococcus aureus. The study highlighted its potential as a novel antibacterial agent in clinical settings.

Material Science Applications

The unique structure of this pyrrole derivative makes it suitable for applications in materials science:

- Organic Electronics : Due to its electronic properties, it can be utilized in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

- Polymer Chemistry : It serves as a building block for synthesizing novel polymers with tailored properties for specific applications.

Data Summary Table

| Application Area | Specific Use | Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agent | Induces apoptosis in leukemia cells |

| Antibacterial agent | MIC of 32 µg/mL against Staphylococcus aureus | |

| Biological Research | Enzyme inhibitor | Inhibits metabolic enzymes critical for bacteria |

| Material Science | Organic electronics | Potential use in OLEDs and OPVs |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and structurally related pyrrole-2-carboxamide derivatives:

Key Observations:

Trifluoromethyl and pyridine groups in analogs (e.g., ) enhance metabolic stability and binding affinity to hydrophobic pockets in target proteins.

Hydrogen-Bonding and Electrostatic Interactions: The formylamino and 3-amino-3-iminopropyl groups in the target compound offer more hydrogen-bond donors/acceptors than dimethylamino or nitro substituents (e.g., ), which may improve target engagement in polar environments.

25–44% for trifluoroethyl derivatives) .

Structural Complexity :

- The target compound’s tetrasubstituted pyrrole core and multiple amide linkages contrast with simpler analogs (e.g., ), necessitating advanced purification techniques (e.g., SFC) to isolate enantiomers or regioisomers .

Research Implications

- Drug Design : The target compound’s unique substituent profile positions it as a candidate for targeting proteins requiring multivalent interactions (e.g., enzymes with deep hydrophobic pockets and polar active sites).

- Optimization Needs : Further studies on solubility, metabolic stability, and synthetic scalability are warranted, leveraging strategies from analogs (e.g., trifluoromethylpyridine incorporation for stability ).

Q & A

Basic Research Questions

Q. What are the key challenges in synthesizing pyrrole-carboxamide derivatives with multiple substituents, and how can they be methodologically addressed?

- Answer : The synthesis of such derivatives often involves multi-step coupling reactions, where steric hindrance from propyl groups and competing side reactions (e.g., undesired acylation) are common challenges. For example, copper-catalyzed cross-coupling (as in ) with cesium carbonate as a base can mitigate side reactions. Purification via gradient chromatography (e.g., 0–100% ethyl acetate/hexane) is critical to isolate intermediates with >95% purity . NMR monitoring (e.g., δ 11.55 ppm for pyrrole NH protons) helps confirm intermediate structures .

Q. How can researchers validate the structural integrity of complex pyrrole derivatives during synthesis?

- Answer : Combine complementary analytical techniques:

- 1H/13C NMR : Identify substituent positions (e.g., δ 2.21 ppm for methyl groups in pyrrole rings ).

- HRMS/ESI-MS : Confirm molecular weight (e.g., m/z 215 [M+H]+ for cyclopropyl derivatives ).

- HPLC : Assess purity (>95% threshold) to rule out byproducts .

Advanced Research Questions

Q. How can contradictory NMR data for pyrrole derivatives be resolved during structural elucidation?

- Answer : Contradictions often arise from dynamic proton exchange or solvent effects. For example, NH protons in DMSO-d6 (δ 11.55 ppm) may shift in CD3OD due to hydrogen bonding . Use variable-temperature NMR to observe exchange broadening and 2D-COSY/HMBC to confirm connectivity. Cross-validate with IR (e.g., 3298 cm⁻¹ for NH stretches ) and X-ray crystallography if feasible.

Q. What experimental design strategies optimize low-yield reactions in multi-step syntheses (e.g., 17.9% yield in )?

- Answer : Apply Design of Experiments (DoE) to identify critical factors:

- Factors : Catalyst loading (e.g., copper(I) bromide ), temperature (35°C vs. higher), and solvent polarity.

- Response Surface Methodology (RSM) : Maximize yield by balancing competing parameters (e.g., reaction time vs. byproduct formation) .

- High-Throughput Screening : Test conditions in parallel using automated platforms (e.g., ICReDD’s computational-experimental feedback loop ).

Q. How can computational methods enhance the design of pyrrole-based ligands for biological targets?

- Answer :

- Quantum Chemical Calculations : Predict binding affinities by analyzing electron density at substituent sites (e.g., formylamino groups in the compound) .

- Molecular Dynamics (MD) : Simulate ligand-receptor interactions (e.g., using COMSOL Multiphysics for thermodynamic stability) .

- AI-Driven SAR : Train models on existing bioactivity data to prioritize synthetic routes .

Methodological Tables

Table 1 : Key NMR Chemical Shifts for Pyrrole Derivatives (400 MHz, DMSO-d6)

| Substituent | δ (ppm) | Reference |

|---|---|---|

| Pyrrole NH | 11.55–11.11 | |

| Methyl (pyrrole ring) | 2.21–2.30 | |

| Cyclopropyl protons | 0.51–0.73 |

Table 2 : Optimization of Reaction Yields via DoE (Hypothetical Data)

| Catalyst (%) | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 5 | 35 | DMSO | 17.9 |

| 10 | 50 | DMF | 38.2 |

| 7.5 | 40 | THF | 45.6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.